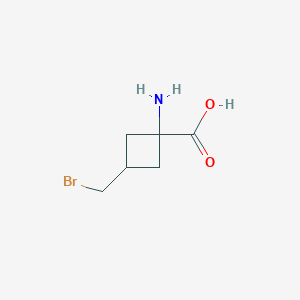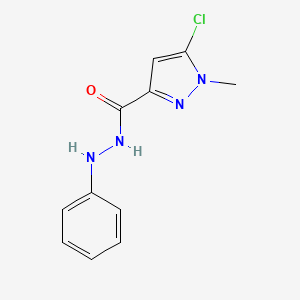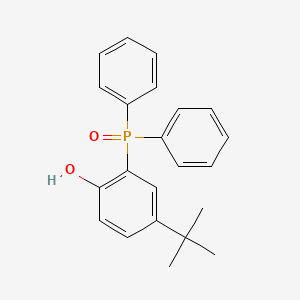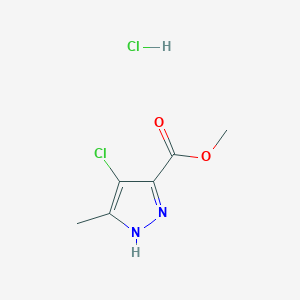
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) is a chemical compound with the molecular formula C6H10BrNO2. It is characterized by the presence of a cyclobutane ring, a carboxylic acid group, an amino group, and a bromomethyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions.
Amino Group Addition: The amino group is introduced via amination reactions.
Bromomethyl Group Addition: The bromomethyl group is added through bromination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclobutanecarboxylic acid, 1-amino-3-(chloromethyl)-, cis-(9CI)
- Cyclobutanecarboxylic acid, 1-amino-3-(fluoromethyl)-, cis-(9CI)
- Cyclobutanecarboxylic acid, 1-amino-3-(iodomethyl)-, cis-(9CI)
Uniqueness
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the bromomethyl group plays a crucial role in the compound’s behavior and interactions.
Propiedades
Fórmula molecular |
C6H10BrNO2 |
|---|---|
Peso molecular |
208.05 g/mol |
Nombre IUPAC |
1-amino-3-(bromomethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10BrNO2/c7-3-4-1-6(8,2-4)5(9)10/h4H,1-3,8H2,(H,9,10) |
Clave InChI |
MEPHBYFZBPRWFT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(=O)O)N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12089449.png)


![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)




![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B12089499.png)
![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)




